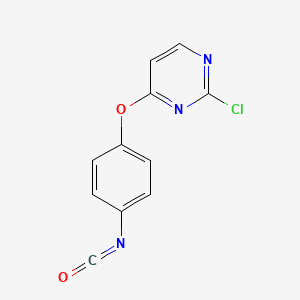
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and an isocyanatophenoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-isocyanatophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-isocyanatophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium carbonate.
Addition Reactions: Reagents such as alcohols or amines are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-isocyanatophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(4-aminophenoxy)pyrimidine: Similar structure but with an amino group instead of an isocyanate group.
2-Chloro-4-(4-hydroxyphenoxy)pyrimidine: Similar structure but with a hydroxyl group instead of an isocyanate group.
Uniqueness
2-Chloro-4-(4-isocyanatophenoxy)pyrimidine is unique due to the presence of both a chlorine atom and an isocyanate group, which provide distinct reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C11H6ClN3O2 |
|---|---|
Peso molecular |
247.64 g/mol |
Nombre IUPAC |
2-chloro-4-(4-isocyanatophenoxy)pyrimidine |
InChI |
InChI=1S/C11H6ClN3O2/c12-11-13-6-5-10(15-11)17-9-3-1-8(2-4-9)14-7-16/h1-6H |
Clave InChI |
HBFZTSPCVMJHNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=O)OC2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


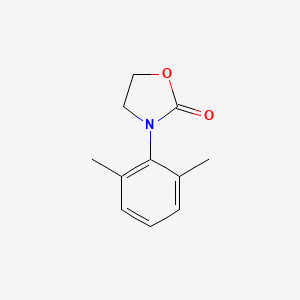
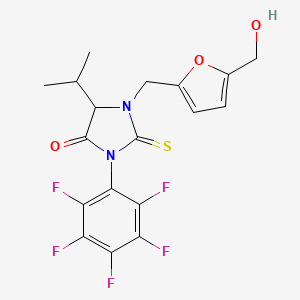
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
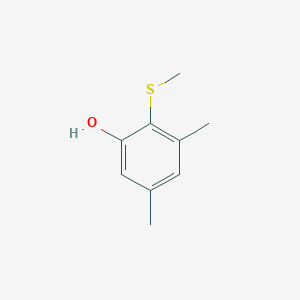

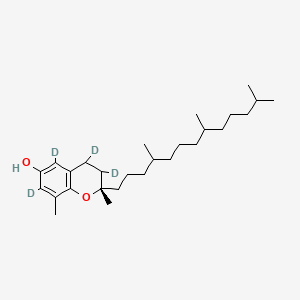
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
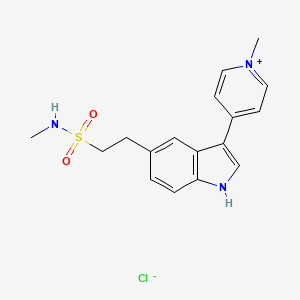
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)

![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
